molecular formula C10H9BrO2 B13550870 Methyl 2-(3-bromophenyl)acrylate

Methyl 2-(3-bromophenyl)acrylate

Cat. No.: B13550870
M. Wt: 241.08 g/mol
InChI Key: QQBPFMHPKCVEIT-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a bromine atom attached to the phenyl ring and an ester functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is reacted with methyl acrylate in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

Methyl 2-(3-bromophenyl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

  • Methyl 3-bromophenylacetate
  • Methyl 2-(4-bromophenyl)acrylate
  • Methyl 2-(2-bromophenyl)acrylate

Comparison: Methyl 2-(3-bromophenyl)acrylate is unique due to the position of the bromine atom on the phenyl ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)prop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3

InChI Key

QQBPFMHPKCVEIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)Br

Origin of Product

United States

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